

Head-to-head comparison of Shp2-IN-33 with other allosteric inhibitors

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Compound of Interest

Compound Name: Shp2-IN-33

Cat. No.: B15623344

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A Head-to-Head Comparison of Allosteric SHP2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of three prominent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2): SHP099, TNO155, and RMC-4630. Despite a comprehensive search, no publicly available preclinical data was found for a compound designated "**Shp2-IN-33**." Therefore, this comparison focuses on these three well-characterized inhibitors, which are frequently cited in preclinical and clinical research.

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.^{[1][2]} Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.^[3] Allosteric inhibitors stabilize SHP2 in an inactive conformation, preventing its activation and downstream signaling.^[4] This guide summarizes key preclinical data to aid researchers in evaluating and selecting appropriate inhibitors for their studies.

Quantitative Data Comparison

The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of SHP099, TNO155, and RMC-4630 based on available preclinical data.

Table 1: Biochemical Inhibitory Potency against SHP2

Inhibitor	IC50 (nM)	Assay Conditions
SHP099	71	Full-length SHP2 with 2P-IRS-1 peptide activation, DiFMUP substrate.[1]
TNO155	11	Wild-type SHP2.[2][5]
RMC-4630	1.29	Full-length SHP2, probe substrate.

Table 2: Cellular Potency in Inhibiting pERK

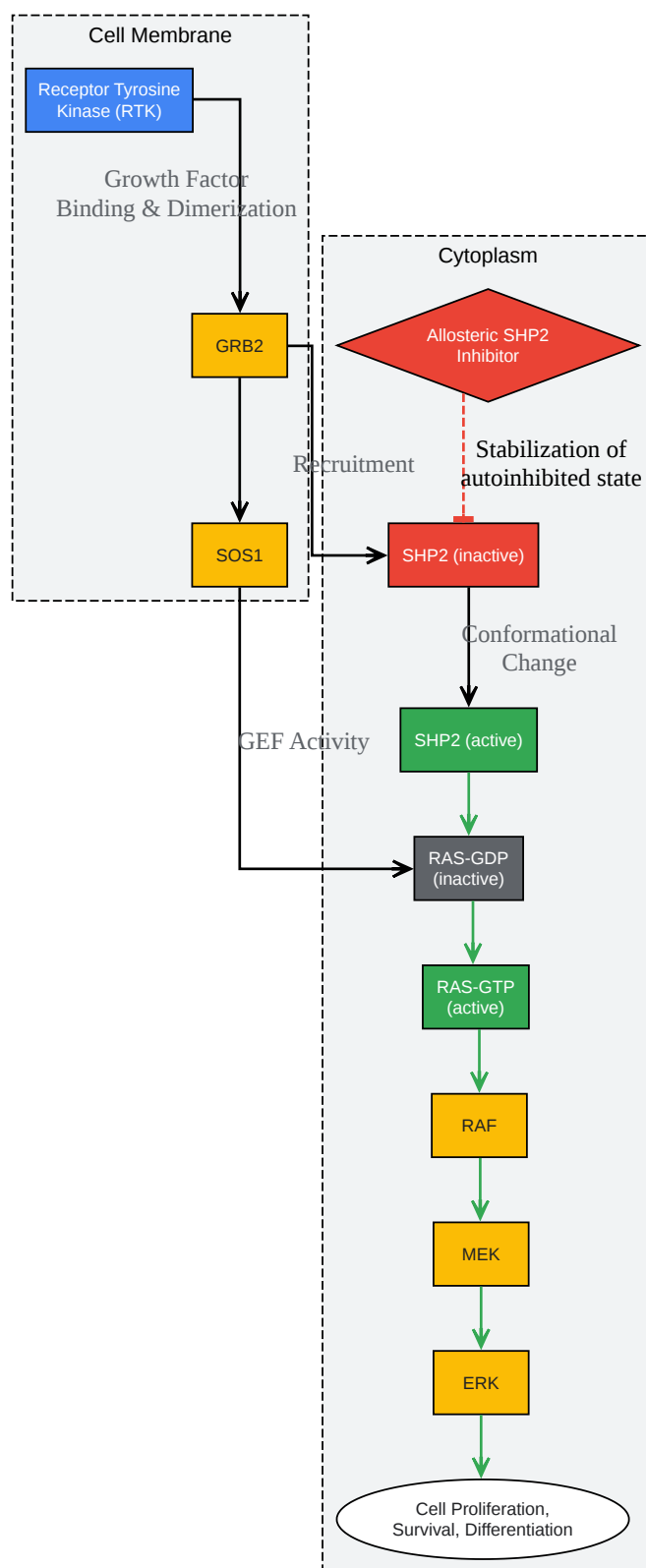
Inhibitor	Cell Line	IC50 (nM)
SHP099	KYSE-520	~250
MDA-MB-468	~250	
TNO155	KYSE-520	8
RMC-4630	PC9	14

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

Inhibitor	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (TGI) / Effect
SHP099	KYSE-520	100 mg/kg, oral, daily	Marked tumor growth inhibition.[1]
B16F10	75-100 mg/kg, oral, daily	Reduced tumor growth.[6]	Moderate tumor growth inhibition as a single agent.[8]
HNSCC PDX	75 mg/kg, oral, 6 days/week	Antitumor effects observed.[7]	
TNO155	HT-29	20 mg/kg, oral, twice daily	
Kelly (Neuroblastoma)	20 mg/kg, oral, twice daily	Delayed tumor growth.[8]	Disease control rate of 58% in patients.[9]
RMC-4630	KRAS-mutant NSCLC	Not specified	
RPMI-8226 (Multiple Myeloma)	30 mg/kg, oral, daily	Reduced tumor size, growth, and weight. [10]	

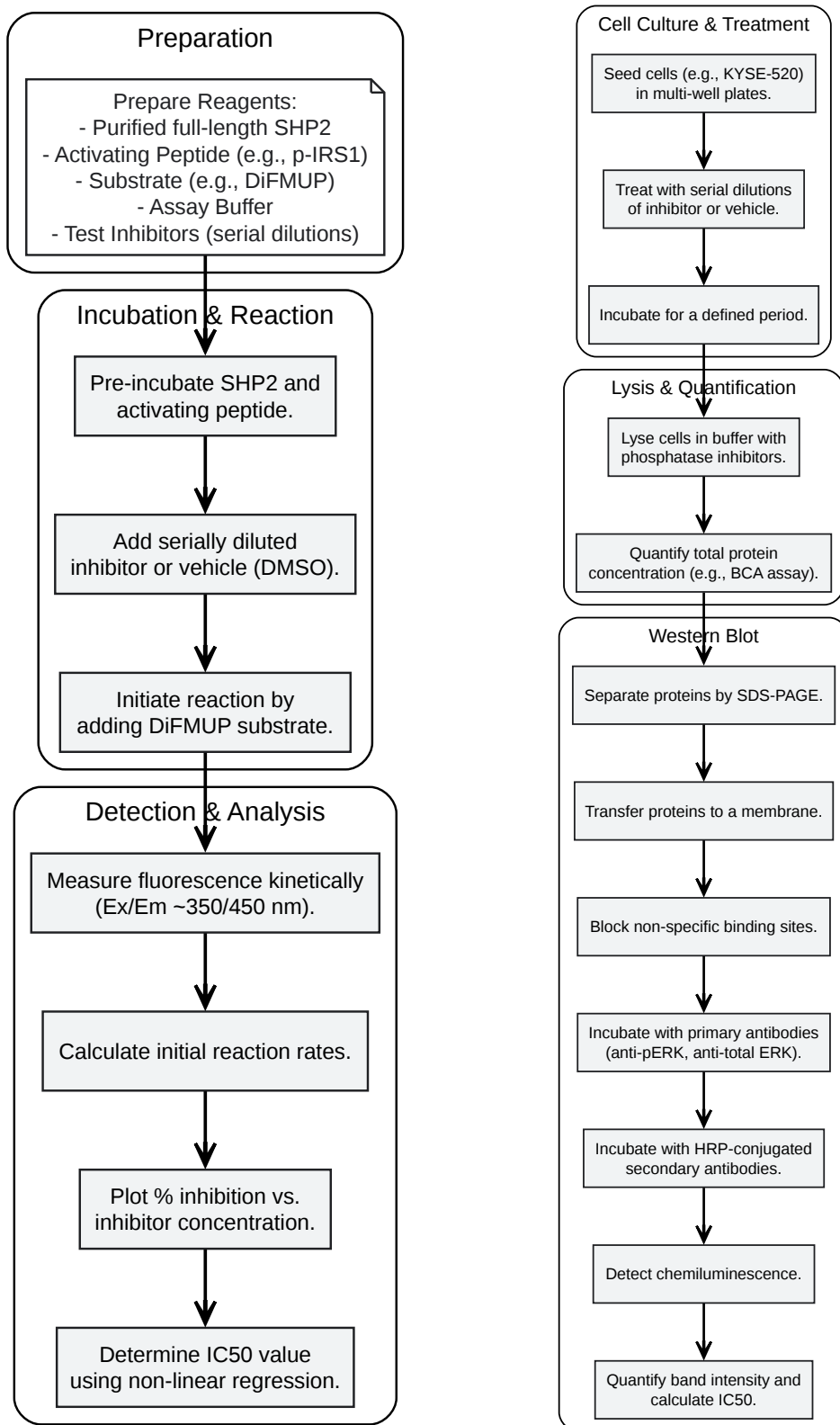
Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the mechanism of action and evaluation methods for these inhibitors, the following diagrams illustrate the relevant signaling pathway and typical experimental workflows.



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Caption: SHP2 signaling pathway and the mechanism of allosteric inhibition.



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